![molecular formula C17H12BrFN4O B3025951 8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol CAS No. 2204237-96-5](/img/structure/B3025951.png)

8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol

概要

説明

?-ヒドロキシフルブロマゾラムは、非常に強力なデザイナーズベンゾジアゼピン (DBZD) であるフルブロマゾラムの誘導体です。 その向精神作用により、薬物乱用市場で注目を集めています .

2. 製法

?-ヒドロキシフルブロマゾラムの合成経路は広く文書化されていません。 フルブロマゾラムなどの親化合物の改変によって合成される可能性があります。 工業生産方法は機密情報であり、公には公開されていません。

準備方法

The synthetic routes for ?-hydroxy Flubromazolam are not widely documented. it is likely synthesized through modifications of the parent compound, Flubromazolam. Industrial production methods remain proprietary and are not publicly available.

化学反応の分析

?-ヒドロキシフルブロマゾラムは、以下を含むさまざまな化学反応を起こします。

水酸化: 特定の位置にヒドロキシル基 (OH) を導入すること。

グルクロン酸抱合: グルクロン酸と抱合して水溶性代謝物を形成すること。

その他の第 1 相反応: 酸化、還元、およびその組み合わせ。

これらの反応で使用される一般的な試薬と条件は、採用されている合成経路に固有です。 形成される主な生成物には、水酸化代謝物とグルクロン酸抱合体があります。

4. 科学研究への応用

?-ヒドロキシフルブロマゾラムは、文献に記載されている研究への応用が限られています。 以下の分野で研究される可能性があります。

医学: 不安解消薬、鎮静薬、または筋肉弛緩薬としての特性を調査すること。

神経科学: GABA 受容体と中枢神経系の活性に対する影響を研究すること。

法医学および毒性学: 生物学的サンプル中の存在を検出および分析すること。

科学的研究の応用

?-Hydroxy Flubromazolam has limited documented research applications. it may be explored in the following areas:

Medicine: Investigating its anxiolytic, sedative, or muscle relaxant properties.

Neuroscience: Studying its effects on GABA receptors and central nervous system activity.

Forensics and Toxicology: Detecting and analyzing its presence in biological samples.

作用機序

?-ヒドロキシフルブロマゾラムがその作用を発揮する正確なメカニズムは完全には解明されていません。 GABA-A 受容体への結合、抑制性神経伝達の強化、鎮静作用と不安解消作用をもたらす可能性があります。

6. 類似化合物の比較

?-ヒドロキシフルブロマゾラムは、ヒドロキシル基置換によって独自のものとなっています。 類似の化合物には、フルブロマゾラム、クロナゾラム、およびその他のデザイナーズベンゾジアゼピンなどがあります .

類似化合物との比較

?-Hydroxy Flubromazolam is unique due to its hydroxyl group substitution. Similar compounds include Flubromazolam, Clonazolam, and other designer benzodiazepines .

特性

IUPAC Name |

[8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEVJGLDGQYJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NN=C(N2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201342429 | |

| Record name | 8-Bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2204237-96-5 | |

| Record name | 8-Bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

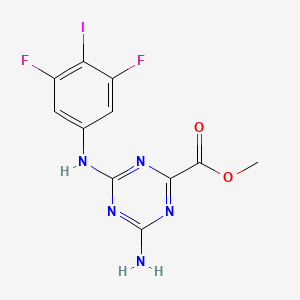

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester](/img/structure/B3025870.png)

![3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium](/img/structure/B3025876.png)

![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)

![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)

![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)

![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)

![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)

![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)